molecular formula C23H30N2O4S B2871896 5-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide CAS No. 941912-72-7

5-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2871896
CAS No.: 941912-72-7
M. Wt: 430.56
InChI Key: QFWLPYWIPZTRLA-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Zn(II) Detection

The synthesis and characterization of related quinoline and isoquinoline derivatives have led to the development of specific fluorescent probes for Zn(II). These compounds exhibit significant shifts in their ultraviolet/visible spectra upon addition of Zn(II), forming fluorescent complexes. This property is crucial for the bioimaging of Zn(II) in biological systems, aiding in the study of zinc's role in various physiological processes and diseases. The research on similar compounds, such as the Zinquin-related fluorophores, highlights their potential as effective Zn(II) sensors due to their bathochromic shift and fluorescence enhancement upon zinc binding (Kimber et al., 2003).

Antimicrobial Activity

Quinoline and isoquinoline sulfonamides have been investigated for their antimicrobial properties. Novel syntheses of these compounds have revealed their significant antimicrobial activity against various bacteria and fungi strains. This research supports the potential use of such compounds in developing new antimicrobial agents. The study of substituted benzene sulfonamides and their derivatives has shown enhanced antimicrobial efficacy compared to parent compounds, offering insights into designing more potent antimicrobial agents (Vanparia et al., 2010).

Anticancer and Enzyme Inhibitory Activities

The exploration of quinoline and isoquinoline sulfonamides has extended into anticancer research, with certain derivatives demonstrating promising anticancer properties. These compounds' ability to inhibit key enzymes involved in cancer cell proliferation highlights their potential as therapeutic agents. The synthesis of novel compounds and their evaluation for enzyme inhibitory activities have identified specific derivatives with potent anticancer effects, providing a foundation for further research into their mechanisms of action and therapeutic applications (Zhang et al., 2010).

Alzheimer's Disease Therapy

Sulfonamides derived from quinoline and isoquinoline structures have been studied for their potential in treating Alzheimer's disease. These compounds exhibit inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer's pathology. The development and characterization of these derivatives provide insights into their therapeutic potential, with certain compounds showing comparable or superior efficacy to existing treatments. This research supports the exploration of quinoline and isoquinoline sulfonamides as potential Alzheimer's disease therapeutics, with a focus on their enzyme inhibitory mechanisms and pharmacological effects (Abbasi et al., 2018).

Properties

IUPAC Name

5-ethyl-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-5-17-6-10-21(29-4)22(14-17)30(27,28)24-19-8-9-20-18(15-19)7-11-23(26)25(20)13-12-16(2)3/h6,8-10,14-16,24H,5,7,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLPYWIPZTRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.